(thian-3-yl)methyl formate
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Overview
Description
(Thian-3-yl)methyl formate: is an organic compound that belongs to the class of esters It is characterized by the presence of a thian-3-yl group attached to a methyl formate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (thian-3-yl)methyl formate can be achieved through several methods. One common approach involves the esterification of thian-3-ylmethanol with formic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Thian-3-yl)methyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: (Thian-3-yl)methyl formate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for investigating metabolic pathways involving esters.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against certain diseases or as a precursor for drug development.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (thian-3-yl)methyl formate exerts its effects involves interactions with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of thian-3-ylmethanol and formic acid. The compound’s reactivity is influenced by the electronic and steric properties of the thian-3-yl group, which can modulate its interactions with enzymes and other biological molecules.
Comparison with Similar Compounds
Methyl formate: A simpler ester with similar reactivity but lacking the thian-3-yl group.
Ethyl formate: Another ester with similar properties but different alkyl group.
Thian-3-yl acetate: A related compound where the formate group is replaced with an acetate group.
Uniqueness: (Thian-3-yl)methyl formate is unique due to the presence of the thian-3-yl group, which imparts distinct electronic and steric characteristics. This makes it a valuable compound for studying the effects of sulfur-containing groups in organic molecules and for exploring new synthetic pathways and applications.
Properties
IUPAC Name |
thian-3-ylmethyl formate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c8-6-9-4-7-2-1-3-10-5-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWLEULRMRRMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)COC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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